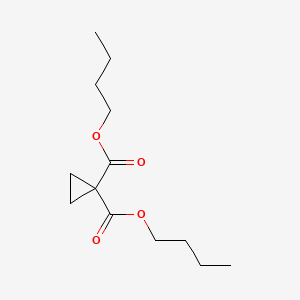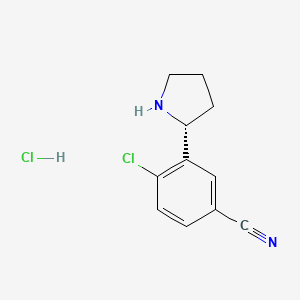
Methyl 4-(bromoacetyl)-2-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(bromoacetyl)-2-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromoacetyl group attached to a methylbenzoate core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(bromoacetyl)-2-methylbenzoate typically involves the bromination of 4-acetyl-2-methylbenzoic acid followed by esterification. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromoacetyl group. The resulting bromoacetyl derivative is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
化学反応の分析
Types of Reactions
Methyl 4-(bromoacetyl)-2-methylbenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in anhydrous conditions.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetyl derivatives.
Oxidation: Formation of 4-(bromoacetyl)-2-methylbenzoic acid.
Reduction: Formation of 4-(bromoacetyl)-2-methylbenzyl alcohol.
科学的研究の応用
Methyl 4-(bromoacetyl)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of Methyl 4-(bromoacetyl)-2-methylbenzoate involves its reactivity towards nucleophiles and electrophiles. The bromoacetyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The ester moiety can undergo hydrolysis, releasing the active bromoacetyl intermediate .
類似化合物との比較
Similar Compounds
- Methyl 4-(chloroacetyl)-2-methylbenzoate
- Methyl 4-(fluoroacetyl)-2-methylbenzoate
- Methyl 4-(iodoacetyl)-2-methylbenzoate
Uniqueness
Methyl 4-(bromoacetyl)-2-methylbenzoate is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C11H11BrO3 |
|---|---|
分子量 |
271.11 g/mol |
IUPAC名 |
methyl 4-(2-bromoacetyl)-2-methylbenzoate |
InChI |
InChI=1S/C11H11BrO3/c1-7-5-8(10(13)6-12)3-4-9(7)11(14)15-2/h3-5H,6H2,1-2H3 |
InChIキー |
RTLMKELZSGRQBE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)CBr)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


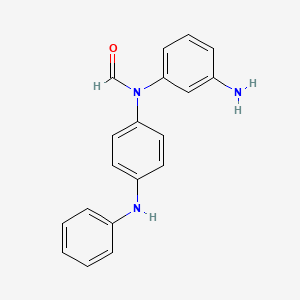
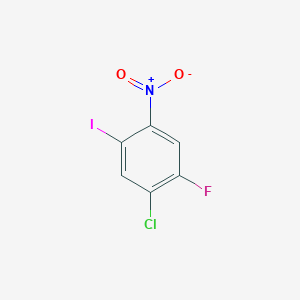
![13-Aminohexacyclo[18.3.1.05,23.08,22.09,14.015,21]tetracosa-1,3,5(23),6,8,10,12,14,20(24),21-decaene-16,19-dione](/img/structure/B12843399.png)
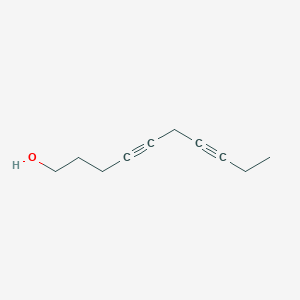
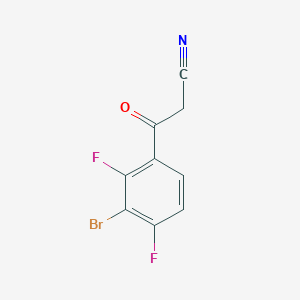
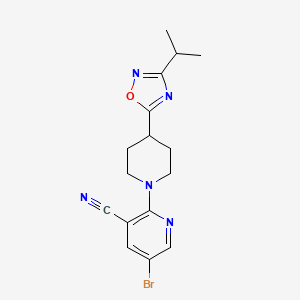
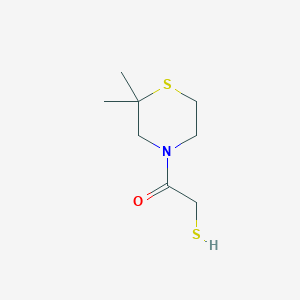
![Acetamide,N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12843433.png)
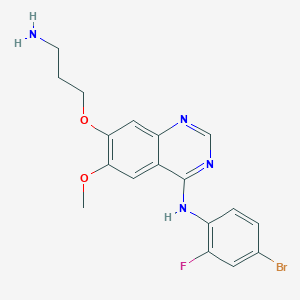
![N-(1-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide](/img/structure/B12843451.png)
![(3'-Formyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12843454.png)
